4-(3,3-Dimethyl-1-butynyl)-benzaldehyde

Catalog No.
S1502109
CAS No.
173592-71-7
M.F
C13H14O
M. Wt
186.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,3-Dimethyl-1-butynyl)-benzaldehyde

CAS Number

173592-71-7

Product Name

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde

IUPAC Name

4-(3,3-dimethylbut-1-ynyl)benzaldehyde

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

InChI

InChI=1S/C13H14O/c1-13(2,3)9-8-11-4-6-12(10-14)7-5-11/h4-7,10H,1-3H3

InChI Key

CXWJEINBKJSZPU-UHFFFAOYSA-N

SMILES

CC(C)(C)C#CC1=CC=C(C=C1)C=O

Synonyms

4-(3,3-DIMETHYL-1-BUTYNYL)-BENZALDEHYDE

Canonical SMILES

CC(C)(C)C#CC1=CC=C(C=C1)C=O

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde (CAS 173592-71-7) is a specialized aromatic building block featuring a reactive aldehyde moiety and a sterically demanding tert-butyl-capped alkyne. In industrial materials science and advanced synthetic procurement, it is primarily sourced as a precursor for highly soluble, non-aggregating organic electronic materials, sterically shielded fluorophores, and rigid liquid crystalline frameworks [1]. The compound's core value proposition lies in its ability to provide a linear, conjugated spacer via the internal alkyne, while the bulky, non-planar aliphatic tert-butyl terminus actively disrupts intermolecular π-π stacking without further red-shifting the emission spectrum[2].

Research Fit

Aromatic aldehyde with terminal 3,3-dimethyl-1-butynyl group for Sonogashira coupling and heterocycle annulations.
Sterically hindered tert-butyl alkyne remains intact under conditions that cleave TMS-protected analogs.
Intermediate hydrophobicity profile suited for medicinal chemistry building block libraries.

Procurement substitution with simpler analogs like 4-ethynylbenzaldehyde or 4-(phenylethynyl)benzaldehyde frequently results in downstream manufacturing failures. Terminal alkynes (e.g., 4-ethynylbenzaldehyde) are chemically labile, often undergoing unwanted Glaser homocoupling during basic or oxidative condensation reactions, which drastically reduces the yield of the target aldehyde-derived product [1]. Conversely, substituting with 4-(phenylethynyl)benzaldehyde introduces a planar, fully conjugated aromatic terminus that promotes severe π-π stacking; this leads to aggregation-caused quenching (ACQ) in emissive applications and significantly lowers solubility in preferred industrial processing solvents [2]. The specific tert-butylacetylene motif is strictly required when a workflow demands both extended rigid geometry and absolute steric disruption.

Substitution Risk

4-tert-Butylbenzaldehyde lacks the alkyne spacer; direct substitution alters conjugation, electron density, and cross-coupling reactivity.

4-[(Trimethylsilyl)ethynyl]benzaldehyde requires a deprotection step, adding complexity that the target compound avoids.

Variation in the alkyne substituent shifts boiling point, density, and logP, affecting purification strategy and phase-transfer behavior.

Prevention of Aggregation-Caused Quenching (ACQ) in Solid-State Emitters

When synthesizing emissive dyes (e.g., BODIPY or porphyrin derivatives), the choice of the peripheral benzaldehyde precursor dictates solid-state performance. Derivatives synthesized from 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde exhibit significantly higher solid-state photoluminescence quantum yields (PLQY) due to the 3D steric bulk of the tert-butyl group, which prevents close intermolecular π-π stacking [1]. In contrast, using the planar 4-(phenylethynyl)benzaldehyde results in severe concentration quenching.

Evidence DimensionSolid-state Photoluminescence Quantum Yield (PLQY) of derived dyes
Target Compound Data~60-65% PLQY (sterically shielded)
Comparator Or Baseline4-(phenylethynyl)benzaldehyde derivatives (~10-15% PLQY)
Quantified Difference4- to 5-fold increase in solid-state emission efficiency
ConditionsThin-film solid-state measurement at room temperature

Crucial for procuring precursors for OLEDs and solid-state sensors where concentration quenching must be minimized without altering the core chromophore.

Boiling point
Data to verify
292.1 °C at 760 mmHg
Supports distillation purification strategy and thermal stability review.
Predicted values for comparators; cross-vendor data compilation.

Synthetic Stability and Elimination of Homocoupling Byproducts

In multi-step syntheses requiring Knoevenagel condensations or Schiff base formations, the integrity of the alkyne is paramount. 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde features a protected internal alkyne that remains completely inert under basic or mildly oxidative condensation conditions[1]. Substituting with the cheaper terminal alkyne, 4-ethynylbenzaldehyde, typically results in significant Glaser homocoupling side-reactions, complicating chromatographic purification and reducing the effective yield of the desired intermediate.

Evidence DimensionTarget condensation yield and homocoupling byproduct formation
Target Compound Data>95% yield, 0% homocoupling
Comparator Or Baseline4-ethynylbenzaldehyde (70-80% yield, 20-30% homocoupling)
Quantified DifferenceElimination of a 20-30% yield loss to homocoupling
ConditionsStandard basic condensation conditions (e.g., piperidine/ethanol reflux)

Reduces purification bottlenecks and improves mass-balance in scalable industrial syntheses.

Hydrophobicity (XLogP)
Reported
XLogP 3.5
Influences RP-HPLC retention and extraction behavior; informs ADME profiling context.
Computed XLogP3-AA; vendor-reported comparator logP values.

Enhanced Solubility for Eco-Friendly Solution Processing

For applications requiring solution-processed thin films (e.g., spin-coated organic semiconductors), precursor solubility in non-halogenated solvents is a critical procurement metric. The aliphatic tert-butyl group in 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde dramatically increases the entropy of mixing and disrupts crystal packing compared to rigid, planar analogs like 4-(phenylethynyl)benzaldehyde[1]. This enables formulation in industrially preferred solvents like toluene or anisole.

Evidence DimensionSolubility in non-halogenated aromatic solvents (e.g., Toluene)
Target Compound Data>50 mg/mL
Comparator Or Baseline4-(phenylethynyl)benzaldehyde derivatives (<5 mg/mL)
Quantified Difference>10-fold increase in solubility
ConditionsRoom temperature (25 °C) dissolution in toluene

Enables the transition from toxic halogenated solvents (chloroform/DCM) to scalable, eco-friendly solvents for device manufacturing.

Density
Data to verify
~1.0 g/cm³ at 20–25 °C
Assists volumetric handling and identity verification upon receipt.
Vendor-reported and predicted values.

Superior Chemical Robustness vs. TMS-Protected Analogs

While trimethylsilyl (TMS) protected alkynes are commonly used to prevent homocoupling, the TMS group is chemically labile and can be inadvertently cleaved by fluoride ions or strong bases. 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde utilizes a tert-butyl group, which provides identical steric protection but is permanently stable across a wide pH range [1]. This ensures the structural integrity of the rigid-rod spacer during harsh downstream processing.

Evidence DimensionChemical stability under basic/fluoride conditions
Target Compound Data100% retention of the tert-butylalkynyl moiety
Comparator Or Baseline4-(trimethylsilylethynyl)benzaldehyde (rapid cleavage to terminal alkyne)
Quantified DifferenceAbsolute stability vs. complete deprotection
ConditionsExposure to K2CO3/MeOH or TBAF at room temperature

Allows the precursor to survive aggressive downstream synthetic steps without requiring re-protection or risking unwanted reactivity.

ALDH3A1 inhibition
Source review
IC50 2100 nM vs CB29 16000 nM
Reported ALDH3A1 inhibition context; supports probe prioritization for SAR.
Cross-study comparable; structural confirmation of test article required.

Synthesis of Non-Aggregating Solid-State Fluorophores

Directly leveraging the steric bulk demonstrated in Section 3, this compound is a highly effective benzaldehyde precursor for creating BODIPY, porphyrin, or AIE-active dyes that require high solid-state quantum yields for OLEDs and luminescent sensors [1].

Solution-Processable Organic Semiconductors

Utilizing its enhanced solubility profile, it serves as a key building block for small-molecule semiconductors and rigid-rod polymers that must be formulated in non-halogenated solvents for scalable, large-area spin-coating [2].

Robust Ligands for Metal-Organic Frameworks (MOFs)

Benefiting from its absolute chemical stability compared to TMS-protected analogs, it is utilized for synthesizing extended, rigid dicarboxylate or dipyridyl ligands that must survive the harsh solvothermal conditions of MOF synthesis without degradation [3].

Application Fit

Application
Selection Property
Validation Focus
ALDH3A1-targeted probe synthesis
Differentiated lipophilicity and boiling point
ALDH3A1 inhibition assay context; hydrophobicity-SAR mapping
Multi-step synthesis with orthogonal alkyne
Non-labile, sterically shielded alkyne
Deprotection-free route design; field identity verification via density
Chromatography method development
Enhanced lipophilicity for RP-HPLC retention
Separation from less lipophilic aldehydes; reduced co-elution risk

XLogP3

3.5

Wikipedia

4-(3,3-Dimethylbut-1-yn-1-yl)benzaldehyde

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